

## A Comparative Analysis of the Neurotoxic Profiles of Efavirenz and Doravirine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Efavirenz |           |  |  |  |
| Cat. No.:            | B1671121  | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neurotoxic effects of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), **Efavirenz** (EFV) and Doravirine (DOR). While both are effective antiretroviral agents, their central nervous system (CNS) safety profiles differ significantly. This document synthesizes preclinical and clinical data to elucidate the mechanisms of EFV-induced neurotoxicity and highlight the comparatively favorable profile of DOR.

### **Executive Summary**

**Efavirenz** has been widely associated with a range of neuropsychiatric adverse events, affecting roughly 50% of patients, which can include dizziness, sleep disturbances, depression, and in severe cases, psychosis and suicidal ideation.[1][2] Preclinical studies have identified several mechanisms underlying EFV's neurotoxicity, including mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and altered calcium homeostasis.[3][4][5] In contrast, Doravirine has demonstrated a significantly better CNS safety profile in clinical trials, with a lower incidence of neuropsychiatric side effects compared to **Efavirenz**.[6][7][8] Preclinical data directly comparing the neurotoxic potential of both drugs is limited, but available evidence suggests a higher safety threshold for Doravirine.[9][10][11]

#### **Quantitative Data Comparison**



The following tables summarize key quantitative findings from preclinical and clinical studies, illustrating the differential neurotoxic effects of **Efavirenz** and Doravirine.

Table 1: Preclinical Neurotoxicity of **Efavirenz** 

| Parameter                              | Efavirenz<br>Concentration                       | Effect                                               | Cell/Animal<br>Model                        | Source  |
|----------------------------------------|--------------------------------------------------|------------------------------------------------------|---------------------------------------------|---------|
| Neuronal<br>Viability                  | 50 μΜ                                            | Reduced cell viability                               | Primary rat cortical neurons                | [12]    |
| Dendritic<br>Morphology                | 20 μΜ                                            | Dendritic<br>simplification                          | Primary rat cortical neurons                | [12]    |
| Mitochondrial<br>Respiration           | 10 μM and 25<br>μM                               | Acutely<br>decreases O <sub>2</sub><br>consumption   | SH-SY5Y<br>(neuroblastoma<br>cells)         | [13]    |
| ATP Production                         | 10 μM and 25<br>μM                               | Reduces ATP<br>levels                                | SH-SY5Y cells,<br>primary neurons           | [4][14] |
| Reactive Oxygen<br>Species (ROS)       | Concentration-<br>dependent                      | Enhances ROS generation                              | SH-SY5Y cells,<br>U-251MG<br>(glioma cells) | [13]    |
| Mitochondrial<br>Membrane<br>Potential | Concentration-<br>dependent                      | Undermines<br>mitochondrial<br>membrane<br>potential | SH-SY5Y cells,<br>U-251MG<br>(glioma cells) | [4][13] |
| Neuronal<br>Autophagy                  | Induces<br>autophagy                             | SH-SY5Y cells, primary neurons                       | [14]                                        |         |
| Endoplasmic<br>Reticulum Stress        | Pharmacologicall<br>y relevant<br>concentrations | Induces ER<br>stress                                 | Human brain<br>endothelial cells            | [5][15] |

Table 2: Comparative Developmental Toxicity in Zebrafish Embryos



| Parameter                   | Doravirine<br>(DOR)                  | Efavirenz<br>(EFV)                                        | Key Finding                                                             | Source |
|-----------------------------|--------------------------------------|-----------------------------------------------------------|-------------------------------------------------------------------------|--------|
| Survival Rate (48<br>hpf)   | 88% (10 μM)                          | 63% (10 μM)                                               | DOR shows<br>significantly<br>lower mortality.                          | [11]   |
| Hatching Rate<br>(72 hpf)   | 96% (10 μM)                          | 11% (10 μΜ)                                               | EFV strongly reduces hatching even at subtherapeutic doses.             | [10]   |
| Apoptosis in<br>Head Region | Enhanced at<br>therapeutic<br>doses  | More severely<br>enhanced at sub-<br>therapeutic<br>doses | Both induce<br>apoptosis, but<br>EFV's effect is<br>more<br>pronounced. | [10]   |
| Locomotor<br>Behavior       | Perturbed at<br>therapeutic<br>doses | Perturbed at sub-<br>therapeutic<br>doses                 | Both affect locomotor behavior, indicating potential neurotoxicity.     | [10]   |

Table 3: Clinical Comparison of Neuropsychiatric Adverse Events



| Adverse Event   | Doravirine (100mg) | Efavirenz (600mg) | Study                      |
|-----------------|--------------------|-------------------|----------------------------|
| Any CNS Symptom | 22.2%              | 43.5%             | Phase 2b clinical trial[6] |
| Dizziness       | 9.3%               | 27.8%             | Phase 2b clinical trial[6] |
| Abnormal Dreams | 5.6%               | 16.7%             | Phase 2b clinical trial[6] |
| Nightmares      | 5.6%               | 8.3%              | Phase 2b clinical trial[6] |
| Insomnia        | 6.5%               | 2.8%              | Phase 2b clinical trial[6] |

# **Experimental Protocols**In Vitro Neuronal Viability and Morphology Assay

- Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.
- Drug Exposure: Neurons are treated with varying concentrations of Efavirenz or other antiretrovirals.
- Viability Assessment: Cell viability is measured using assays such as the MTT assay, which quantifies metabolic activity.
- Morphology Assessment: Dendritic morphology is analyzed by immunofluorescence staining for neuronal markers like MAP2, followed by imaging and quantification of dendritic length and branching.[12]

#### **Mitochondrial Function Assays**

 Oxygen Consumption: Real-time oxygen consumption rates in cultured neurons or glial cells are measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer following the addition of Efavirenz.[13]



- ATP Levels: Intracellular ATP concentrations are determined using luminescence-based ATP detection kits.[14]
- Mitochondrial Membrane Potential (ΔΨm): Changes in ΔΨm are assessed using fluorescent dyes like JC-1 or TMRE, where a shift in fluorescence indicates mitochondrial depolarization.
   [4]

#### **Zebrafish Embryo Developmental Toxicity Assay**

- Embryo Exposure: Zebrafish embryos at the gastrula stage are exposed to a range of concentrations of Doravirine and Efavirenz.[11]
- Survival and Morphology: Embryo survival is monitored at 24 and 48 hours post-fertilization (hpf), and morphological abnormalities are recorded.[11]
- Hatching Rate: The percentage of hatched embryos is determined at 72 hpf.[10]
- Apoptosis Detection: Apoptotic cells in the developing head are visualized by staining with acridine orange.[9]
- Locomotor Activity: Larval movement is tracked and quantified to assess behavioral changes.[10]

## Signaling Pathways and Mechanisms of Neurotoxicity

#### **Efavirenz-Induced Mitochondrial Dysfunction**

**Efavirenz** is known to impair mitochondrial function in neurons and glial cells.[4][13][16] It directly inhibits Complex I of the electron transport chain, leading to a cascade of detrimental effects.[16] This inhibition reduces oxygen consumption and ATP production, increases the generation of reactive oxygen species (ROS), and causes mitochondrial membrane depolarization.[4][13][14] The resulting energy deficit and oxidative stress can trigger neuronal damage and apoptosis. Interestingly, glial cells appear to be more resilient to EFV-induced energy depletion as they can upregulate glycolysis to compensate for mitochondrial inhibition, a response not observed in neurons.[4][13]





Click to download full resolution via product page

Caption: Efavirenz-induced mitochondrial dysfunction pathway.

# Efavirenz-Induced Endoplasmic Reticulum (ER) Stress and Dysregulated Autophagy

**Efavirenz** can induce ER stress in brain microvascular endothelial cells by activating the PERK and IRE1α signaling pathways.[5][17] ER stress is a cellular response to the accumulation of misfolded proteins. Paradoxically, while ER stress typically enhances autophagy (a cellular recycling process), **Efavirenz** has been shown to diminish autophagic activity.[5] This dysregulation is thought to occur through the inhibition of the Beclin-1/Atg14/PI3KIII complex, which is crucial for the formation of autophagosomes.[5][17] The inhibition of autophagy, a protective mechanism, can exacerbate the accumulation of dysfunctional proteins and organelles, contributing to the neurotoxic effects of **Efavirenz**.





Click to download full resolution via product page

Caption: Efavirenz-induced ER stress and dysregulated autophagy.

### Conclusion



The available evidence strongly indicates that **Efavirenz** possesses significant neurotoxic potential, mediated through multiple mechanisms including mitochondrial dysfunction and ER stress. Its major metabolite, 8-hydroxy-**efavirenz**, may be even more neurotoxic than the parent compound.[3][18] In stark contrast, Doravirine has consistently demonstrated a more favorable CNS safety profile in clinical settings, with a significantly lower incidence of neuropsychiatric adverse events.[6][7][8] While preclinical mechanistic studies on Doravirine are less extensive, comparative studies in animal models support its superior safety profile.[9] [10][11] For researchers and drug development professionals, these findings underscore the importance of considering neurotoxicity in the development of new antiretroviral therapies and highlight Doravirine as a safer alternative to **Efavirenz** concerning CNS-related side effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. news-medical.net [news-medical.net]
- 2. Brief Report: Resolution of Neuropsychiatric Adverse Events After Switching to a Doravirine-Based Regimen in the Open-Label Extensions of the DRIVE-AHEAD and DRIVE-FORWARD Trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal toxicity of efavirenz: a systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal bioenergetics and acute mitochondrial dysfunction: a clue to understanding the central nervous system side effects of efavirenz PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysregulation of Endoplasmic Reticulum Stress and Autophagic Responses by the Antiretroviral Drug Efavirenz PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doravirine works as well as efavirenz with fewer CNS side-effects | aidsmap [aidsmap.com]
- 7. Forty-eight-week efficacy and safety and early CNS tolerability of doravirine (MK-1439), a novel NNRTI, with TDF/FTC in ART-naive HIV-positive patients [diposit.ub.edu]
- 8. New NNRTI doravirine suppresses HIV as well as efavirenz but with fewer central nervous system side-effects | aidsmap [aidsmap.com]
- 9. researchgate.net [researchgate.net]



- 10. Comparison of Efavirenz and Doravirine Developmental Toxicity in an Embryo Animal Model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Efavirenz and Doravirine Developmental Toxicity in an Embryo Animal Model PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and Ex vivo Neurotoxic Effects of Efavirenz are Greater than Those of Other Common Antiretrovirals PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efavirenz Causes Oxidative Stress, Endoplasmic Reticulum Stress, and Autophagy in Endothelial Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Involvement of nitric oxide in the mitochondrial action of efavirenz: a differential effect on neurons and glial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dysregulation of Endoplasmic Reticulum Stress and Autophagic Responses by the Antiretroviral Drug Efavirenz PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Neurotoxic Profiles of Efavirenz and Doravirine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671121#comparing-the-neurotoxic-effects-of-efavirenz-and-doravirine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com